molecular formula C23H16F3N5OS B327510 (6Z)-6-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B327510
M. Wt: 467.5 g/mol
InChI Key: FRCMEKNMYXXFAG-PHLVQQIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6Z)-6-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrol ring, a naphthyl group, and a thiadiazolo-pyrimidinone core, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol ring, followed by the introduction of the naphthyl group. The thiadiazolo-pyrimidinone core is then synthesized and coupled with the previously prepared intermediates under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions result in compounds with new functional groups replacing the original ones.

Scientific Research Applications

(6Z)-6-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition, activation, or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo-pyrimidinone derivatives, pyrrol-based molecules, and naphthyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of (6Z)-6-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of functional groups and structural features

Properties

Molecular Formula

C23H16F3N5OS

Molecular Weight

467.5 g/mol

IUPAC Name

(6Z)-6-[(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H16F3N5OS/c1-12-10-15(13(2)30(12)18-9-5-7-14-6-3-4-8-16(14)18)11-17-19(27)31-22(28-20(17)32)33-21(29-31)23(24,25)26/h3-11,27H,1-2H3/b17-11-,27-19?

InChI Key

FRCMEKNMYXXFAG-PHLVQQIWSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C4C(=N)N5C(=NC4=O)SC(=N5)C(F)(F)F

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)C(F)(F)F

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C4C(=N)N5C(=NC4=O)SC(=N5)C(F)(F)F

Origin of Product

United States

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